Bienvenue dans la boutique en ligne BenchChem!

1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone

Maillard reaction flavor chemistry peptide-specific aroma

1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone (CAS 137232-66-7; molecular formula C₁₀H₁₆N₂O; MW 180.25) is a 2(1H)-pyrazinone derivative bearing N-methyl groups at positions 1 and 6 and an isobutyl substituent at position It was first identified as a novel volatile product in the thermal reaction of dipeptides Gly-Leu and Leu-Gly with glucose at 180 °C, pH 5.3–5.5, establishing it as a peptide-specific Maillard reaction product. Unlike simple alkylpyrazines that form from free amino acids, this compound originates exclusively from dipeptide–α-dicarbonyl cyclization pathways and is structurally distinguished from the broader class of glycine-derived pyrazinones (e.g., 1,6-dimethyl-2(1H)-pyrazinone and 1,5,6-trimethyl-2(1H)-pyrazinone) by the presence of the leucine-derived 3-isobutyl side chain.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 137232-66-7
Cat. No. B148075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone
CAS137232-66-7
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=O)N1C)CC(C)C
InChIInChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3
InChIKeyLTTGQZRCQUXHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone (CAS 137232-66-7): Peptide-Specific Maillard Pyrazinone for Flavor Research & Analytical Standards


1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone (CAS 137232-66-7; molecular formula C₁₀H₁₆N₂O; MW 180.25) is a 2(1H)-pyrazinone derivative bearing N-methyl groups at positions 1 and 6 and an isobutyl substituent at position 3. It was first identified as a novel volatile product in the thermal reaction of dipeptides Gly-Leu and Leu-Gly with glucose at 180 °C, pH 5.3–5.5, establishing it as a peptide-specific Maillard reaction product [1]. Unlike simple alkylpyrazines that form from free amino acids, this compound originates exclusively from dipeptide–α-dicarbonyl cyclization pathways and is structurally distinguished from the broader class of glycine-derived pyrazinones (e.g., 1,6-dimethyl-2(1H)-pyrazinone and 1,5,6-trimethyl-2(1H)-pyrazinone) by the presence of the leucine-derived 3-isobutyl side chain [2].

Why 1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone Cannot Be Replaced by Generic Pyrazinone Analogs


Substituting 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone with a structurally related pyrazinone (e.g., 1-methyl-3-isobutyl-, 1-isopentyl-, or glycine-derived 1,6-dimethyl-2(1H)-pyrazinone) introduces critical differences in chromatographic retention, formation yield, and hydrogen-bonding capacity that compromise analytical specificity and experimental reproducibility. Quantitative GC-MS data from a common Maillard model system demonstrate that these four pyrazinones exhibit distinct Kovats retention indices (spanning 1432–1638 on HP-1) and up to 19-fold differences in relative formation abundance [1]. Furthermore, the regioisomeric 6-isobutyl-3,5-dimethyl-2(1H)-pyrazinone (CAS 155650-97-8) contains an N–H hydrogen-bond donor absent in the target compound, altering polarity, solubility, and biological recognition profiles . These data collectively show that in-class substitution without verification introduces unquantified analytical bias.

1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone: Quantitative Comparator Evidence for Informed Procurement


Relative Formation Abundance in Dipeptide–Glucose Maillard Systems

In the Gly-Leu/glucose Maillard model system (180 °C, 2 h, pH 5.3–5.5), 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone was generated at 84.17 ppm, compared to 185.58 ppm for 1-methyl-3-isobutyl-2(1H)-pyrazinone, 1629.69 ppm for 1-isopentyl-2(1H)-pyrazinone, and a trace/unquantified level for 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone [1]. In the Leu-Gly/glucose system, the corresponding values were 83.54, 129.95, 1234.09, and unquantified, respectively. The target compound is formed at approximately 2.2-fold lower abundance than the 1-methyl-3-isobutyl analog and 19.4-fold lower than the 1-isopentyl analog in the Gly-Leu system.

Maillard reaction flavor chemistry peptide-specific aroma GC-MS quantitation

Gas Chromatographic Retention Index (Kovats Ika) Differentiation from Structural Analogs

The linear retention index (Ika) of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone on an HP-1 non-polar capillary column is 1638, as determined using the Majlat method and n-alkane referencing [1]. This value is significantly higher than the glycine-derived pyrazinones 1,6-dimethyl-2(1H)-pyrazinone (Ika=1315) and 1,5-dimethyl-2(1H)-pyrazinone (Ika=1423), and also exceeds the isobutyl-series analogs 1-methyl-3-isobutyl-2(1H)-pyrazinone (Ika=1432) and 1-isopentyl-2(1H)-pyrazinone (Ika=1562) [1]. An independent entry in the NIST Chemistry WebBook reports a Van Den Dool and Kratz RI of 1562 on HP-1 under different temperature programming conditions [2]. The Pherobase database lists the Kovats index on HP-5 as 1562 [3].

analytical chemistry GC-MS method development retention index volatile identification

Hydrogen-Bond Donor/Acceptor Profile vs. Regioisomeric Pyrazinones

1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone possesses zero hydrogen-bond donor atoms and two hydrogen-bond acceptor atoms (both contributed by the carbonyl oxygen and the ring nitrogen), as computed from its chemical structure [1]. In contrast, the regioisomer 6-isobutyl-3,5-dimethyl-2(1H)-pyrazinone (CAS 155650-97-8) contains one N–H hydrogen-bond donor (the lactam N–H at position 1) and identical acceptor count . This structural difference predicts lower aqueous solubility, reduced polar surface area contribution, and distinct reversed-phase chromatographic behavior for the target compound relative to its N–H-bearing regioisomer.

physicochemical properties solubility prediction chromatography drug-likeness

Peptide-Specific Formation: Differentiation from Free Amino Acid-Derived Pyrazines

The key mechanistic finding of the 1992 Oh et al. study was that 2(1H)-pyrazinones bearing a 3-isobutyl substituent (including 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone) were formed exclusively from the dipeptide–glucose Maillard systems (Gly-Leu and Leu-Gly), and were entirely absent in the reaction of a free glycine + leucine amino acid mixture with glucose under identical conditions [1]. In contrast, classical alkylpyrazines (2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine) were abundantly produced in both peptide and free amino acid systems, with the Gly+Leu mixture generating substantially higher pyrazine yields (e.g., 2,3,5-trimethylpyrazine: 2016.54 ppm in Gly+Leu vs. 871.47 ppm in Gly-Leu) [1]. This establishes the target compound as a peptide-specific marker that cannot be replaced by pyrazines or pyrazinones derived from free amino acid Maillard chemistry.

Maillard reaction mechanism peptide chemistry flavor precursor dipeptide specificity

Mass Spectral Identification Signature for GC-MS Confirmation

The electron ionization (EI) mass spectrum of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone (MW 180) is documented in the 1992 Oh et al. study alongside those of its three isobutyl-series analogs, providing a peer-reviewed spectral reference for GC-MS identification [1]. The molecular ion and fragmentation pattern are distinct from the co-eluting pyrazinones: 1-methyl-3-isobutyl-2(1H)-pyrazinone (MW 166, base peak m/z 124 from McLafferty rearrangement loss of propene) and 1-isopentyl-2(1H)-pyrazinone (MW 166, base peak m/z 110 from loss of 2-methylpropene) [1]. The NIST Chemistry WebBook provides the IUPAC Standard InChI (InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3) and InChIKey (LTTGQZRCQUXHHB-UHFFFAOYSA-N) for unambiguous database searching [2].

mass spectrometry GC-MS compound identification spectral library

Optimal Application Scenarios for 1,6-Dimethyl-3-isobutyl-2(1H)-pyrazinone Based on Quantitative Differentiation Evidence


GC-MS Analytical Reference Standard for Peptide-Specific Maillard Reaction Profiling

Use as a certified retention index marker (Ika=1638 on HP-1) and mass spectral reference standard for identifying peptide-derived pyrazinones in complex Maillard reaction extracts. The compound's unique chromatographic position, well-separated from 1-methyl-3-isobutyl- (Ika=1432) and 1-isopentyl-2(1H)-pyrazinone (Ika=1562) , enables unambiguous peak assignment in non-targeted volatilomics workflows. Its absence in free amino acid Maillard systems [1] makes it a highly specific marker for dipeptide-involved flavor generation pathways.

Dipeptide-Specific Flavor Pathway Tracer in Food Processing Research

Employ as a mechanistic probe to distinguish peptide-mediated flavor formation from free amino acid Strecker degradation pathways. Because 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone is formed exclusively in Gly-Leu/Leu-Gly dipeptide–glucose systems and not in glycine+leucine free amino acid mixtures [1], its presence in thermally processed foods (roasted meats, coffee, cocoa, baked goods) directly evidences dipeptide-involved Maillard chemistry. This is not achievable with generic alkylpyrazines, which form abundantly from both peptide and free amino acid precursors.

Chromatographic Method Development and Column Selectivity Testing

Utilize as a test probe for reversed-phase LC and GC column selectivity evaluation. The compound's zero H-bond donor capacity (vs. one donor in the regioisomer 6-isobutyl-3,5-dimethyl-2(1H)-pyrazinone, CAS 155650-97-8) generates distinct retention behavior on polar-embedded stationary phases, making it suitable for assessing column lot consistency and batch-to-batch reproducibility in quality control laboratories. Its moderate lipophilicity (XLogP=1.1) [1] positions it in a useful retention window for isocratic method screening.

Synthetic Flavor Ingredient Research and Authenticity Verification

Serve as a target analyte in authenticity studies of natural vs. synthetic flavor formulations. The compound's low and sequence-independent formation yield (~84 ppm from both Gly-Leu and Leu-Gly) establishes a characteristic abundance ratio relative to co-formed pyrazinones that can serve as a chemical fingerprint for process-derived (thermal reaction) flavorings. Deviation from this ratio in commercial flavor preparations may indicate adulteration with synthetic pyrazinone blends.

Quote Request

Request a Quote for 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.